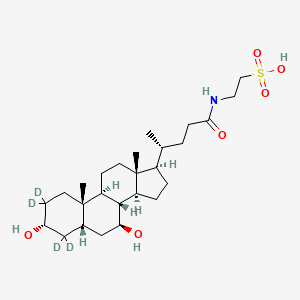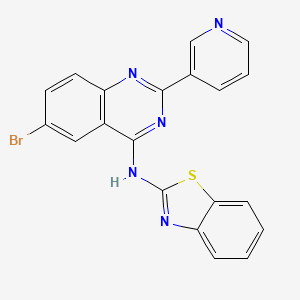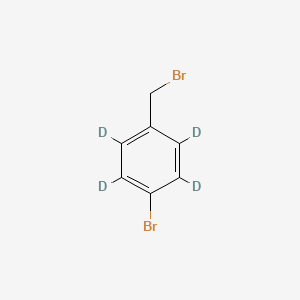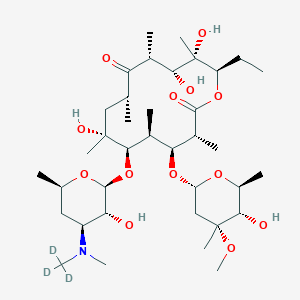![molecular formula C19H19NO5Se B12400995 4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole](/img/structure/B12400995.png)
4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole is a synthetic organic compound that features a unique combination of a selenonyl group and an indole moiety. The presence of the 3,4,5-trimethoxyphenyl group adds to its structural complexity and potential biological activity. This compound is of interest in various fields of research due to its potential pharmacological properties and its role as a building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Selenonyl Group: The selenonyl group can be introduced through the reaction of the indole derivative with a selenonyl chloride reagent under basic conditions.
Attachment of the 3,4,5-Trimethoxyphenyl Group: The final step involves the coupling of the selenonyl-indole intermediate with a 3,4,5-trimethoxyphenyl derivative, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The selenonyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the selenonyl group, yielding the corresponding indole derivative.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Indole derivatives without the selenonyl group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target proteins such as tubulin, heat shock proteins, and enzymes involved in oxidative stress.
Pathways Involved: It may interfere with cell division, induce apoptosis, and modulate oxidative stress pathways, leading to its potential anti-cancer and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Combretastatin A-1: A potent tubulin-binding agent with a similar trimethoxyphenyl group.
Podophyllotoxin: An anti-cancer agent that also contains a trimethoxyphenyl moiety.
Colchicine: An anti-gout agent with a trimethoxyphenyl group that inhibits tubulin polymerization.
Uniqueness
4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole is unique due to the presence of the selenonyl group, which imparts distinct chemical and biological properties. This differentiates it from other compounds with similar structural features but lacking the selenonyl moiety.
Propriétés
Formule moléculaire |
C19H19NO5Se |
|---|---|
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole |
InChI |
InChI=1S/C19H19NO5Se/c1-23-17-11-14(12-18(24-2)19(17)25-3)26(21,22)10-8-13-5-4-6-16-15(13)7-9-20-16/h4-12,20H,1-3H3/b10-8+ |
Clé InChI |
XYWOAVZREMLXJO-CSKARUKUSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)[Se](=O)(=O)/C=C/C2=C3C=CNC3=CC=C2 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)[Se](=O)(=O)C=CC2=C3C=CNC3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate](/img/structure/B12400924.png)

![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400939.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400945.png)

![Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate](/img/structure/B12400966.png)




![(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400999.png)


